molecular formula C9H7BrF2INO B8163106 3-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide

3-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide

Cat. No.: B8163106
M. Wt: 389.96 g/mol
InChI Key: HFYVETCMEPFCGE-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide is a chemical compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of bromine, iodine, and difluoroethyl groups attached to a benzamide core, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzamide precursor, followed by the introduction of the difluoroethyl group. The reaction conditions often require the use of specific reagents such as bromine, iodine, and difluoroethylamine, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its chemical structure and properties.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoroethyl group can influence its binding affinity and selectivity towards certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline
  • 3-Bromo-N-(2,2-difluoroethyl)aniline
  • 3-Bromo-N-(2,2-difluoroethyl)-5-chlorobenzamide

Uniqueness

3-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties compared to similar compounds

Properties

IUPAC Name

3-bromo-N-(2,2-difluoroethyl)-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2INO/c10-6-1-5(2-7(13)3-6)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYVETCMEPFCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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